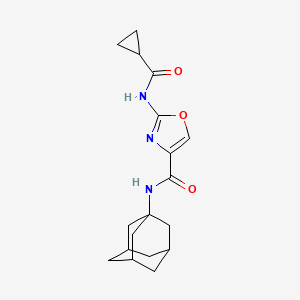

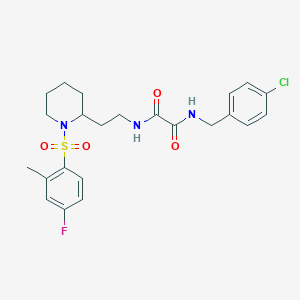

N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide often involves multi-step synthetic routes, including the formation of the adamantane backbone, incorporation of the oxazole ring, and the introduction of cyclopropanecarboxamido groups. Microwave-assisted synthesis methods have been applied for the efficient coupling of adamantyl moieties with N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing the adaptability of adamantane in chemical synthesis (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of a rigid, cage-like adamantane core, providing a unique three-dimensional framework conducive to specific molecular interactions. The crystal structure analysis of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlights the capacity of such molecules to form stable crystalline structures, useful in determining their stereochemical attributes and aiding in the design of molecules with desired biological activities (Lu et al., 2021).

Chemical Reactions and Properties

Adamantane and its derivatives participate in various chemical reactions, leveraging the reactivity of the cyclopropane and oxazole moieties for further functionalization. The adamantane structure contributes to the stability and reactivity of these compounds, enabling the exploration of a wide range of chemical transformations. The synthesis and functionalization of adamantane-based compounds have been extensively studied, demonstrating their versatility in organic synthesis and potential applications in developing new chemical entities (Odyntsova, 2017).

Physical Properties Analysis

The physical properties of adamantane derivatives, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The bulky adamantane core imparts a high degree of molecular rigidity, affecting the compound's physical state and its behavior in different solvents. These properties are crucial in determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Soselia et al., 2020).

Chemical Properties Analysis

The chemical properties of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds are characterized by their stability, reactivity, and interactions with biological molecules. The adamantane core contributes to the high stability of these compounds under various conditions, while the functional groups attached to this core determine their reactivity and potential biological activity. The interaction of these compounds with biological targets can be influenced by their ability to form hydrogen bonds and other non-covalent interactions, which is critical in the context of drug design and medicinal chemistry applications (Dybowski et al., 2020).

科学的研究の応用

Analytical Characterization

One study delves into the comprehensive analytical characteristics of adamantane derivatives, focusing on their identification through various spectroscopic and chromatographic techniques. Such detailed analytical data are crucial for forensic, toxicological, and clinical purposes, highlighting the importance of these compounds in legal and medical investigations (Dybowski et al., 2020).

Antiviral Activity

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. A study demonstrated the synthesis of adamantyl-substituted carboxamide derivatives with significant anti-influenza activity, showcasing the potential of these compounds in developing new antiviral drugs (Göktaş et al., 2012).

Antimicrobial and Anti-Inflammatory Applications

Research into adamantane-isothiourea hybrid derivatives reveals their potent broad-spectrum antibacterial activity and in vivo hypoglycemic effects, suggesting their use in treating bacterial infections and diabetes (Al-Wahaibi et al., 2017). Another study focused on the synthesis of novel adamantane derivatives, highlighting their cytotoxic effects against cancer cell lines and their potential in cancer therapy (Turk-Erbul et al., 2021).

Metabolic Profiling and Drug Development

Adamantane compounds' metabolic profiling is essential for understanding their pharmacokinetics and enhancing drug design. A study identified oxidative metabolites of a synthetic cannabinoid with an adamantyl group, providing insights into the metabolic pathways of these compounds (Honrao et al., 2020).

作用機序

Adamantane derivatives are often synthesized by reacting adamantane with other compounds. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid .

In terms of pharmacokinetics, the properties of adamantane derivatives can vary widely depending on the specific compound and its structure. Some adamantane derivatives have been found to have good bioavailability and can cross the blood-brain barrier, which makes them potential candidates for treating neurological disorders .

特性

IUPAC Name |

N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUDLBLFBIQOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)